molecular formula C14H8IN3 B8361437 5-Cyano-7-iodo-1-phenylbenzimidazole

5-Cyano-7-iodo-1-phenylbenzimidazole

Cat. No.: B8361437
M. Wt: 345.14 g/mol
InChI Key: YERIFSRQMFIWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-7-iodo-1-phenylbenzimidazole is a useful research compound. Its molecular formula is C14H8IN3 and its molecular weight is 345.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H8IN3

Molecular Weight

345.14 g/mol

IUPAC Name

7-iodo-1-phenylbenzimidazole-5-carbonitrile

InChI

InChI=1S/C14H8IN3/c15-12-6-10(8-16)7-13-14(12)18(9-17-13)11-4-2-1-3-5-11/h1-7,9H

InChI Key

YERIFSRQMFIWAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C(=CC(=C3)C#N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 7-Amino-5-cyano-1-phenylbenzimidazole (12.5 g, 53.4 mmol) in hydrochloric acid (90 ml, 25% w/v) was diazotised with a solution of sodium nitrite (3.7 g, 53.4 mmol) in water (20 ml). The resultant mixture was stirred for 30 min at 0° C. whereafter a solution of potassium iodide (14.2 g, 85.5 mmol) in water (40 ml) was added dropwise. Stirring was continued for 10 min at 0° C., and then the temperature was raised to 80° C. for 30 min. After cooling, aqueous sodium sulphite (1M) was added and the resultant mixture was extracted with dichloromethane. Column chromatographic work-up of the dried and concentrated organic extract afforded the title product (6.5 g, 35%)
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.2 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
35%

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